molecular formula C8H13NO3S B13748578 3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 43083-60-9

3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B13748578
CAS No.: 43083-60-9
M. Wt: 203.26 g/mol
InChI Key: GTJVVEBKLSYEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic organic compound that contains a thiazolidine ring. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid can be achieved through various synthetic approaches. One common method involves the reaction of thioureas with alkylating agents, followed by ring closure to form the thiazolidine ring . The use of β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst in water has been reported to be an effective and greener approach for the synthesis of thiazolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve high yield, purity, and selectivity. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the thiazolidine ring enhances its pharmacological properties, allowing it to interact with various biological targets. The sulfur and nitrogen atoms in the ring play a crucial role in its activity, contributing to its ability to modulate different biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific structural features, such as the formyl group and the trimethyl substitution on the thiazolidine ring. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other thiazole and thiazolidine derivatives .

Properties

CAS No.

43083-60-9

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

3-formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C8H13NO3S/c1-5-6(7(11)12)9(4-10)8(2,3)13-5/h4-6H,1-3H3,(H,11,12)

InChI Key

GTJVVEBKLSYEKA-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(S1)(C)C)C=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.